molecular formula C20H15N3O B5686177 N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE

N-(1-PHENYL-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE

Cat. No.: B5686177
M. Wt: 313.4 g/mol
InChI Key: ZEXVVFNXQGAKBA-UHFFFAOYSA-N
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Description

N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves the reaction of o-phenylenediamine with benzoic acid derivatives in the presence of a condensing agent. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethylformamide (DMF) as a solvent under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydroxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the enzymatic function of serine/threonine kinase 33 (STK33), leading to enhanced apoptosis via S-phase cell cycle arrest . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Phenyl-1H-1,3-benzodiazol-5-yl)benzamide stands out due to its specific inhibitory effects on STK33 and its potential applications in cancer therapy. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-(1-phenylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(15-7-3-1-4-8-15)22-16-11-12-19-18(13-16)21-14-23(19)17-9-5-2-6-10-17/h1-14H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXVVFNXQGAKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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